GSK3β Kinase Inhibition: Definitive Inactivity vs. Active Analogs
In high-throughput screening against human glycogen synthase kinase-3 beta (GSK3β), a key target in metabolic and neurological disorders, (2-phenylpyridin-4-yl)methanol (also indexed as phenyl(pyridin-4-yl)methanol) demonstrated a definitive lack of inhibitory activity, with an EC50 > 300,000 nM (> 300 µM) [1]. This clear inactivity serves as a crucial benchmark, distinguishing it from structurally related phenylpyridinylmethanol analogs that may exhibit unintended kinase inhibition. This negative result provides a controlled baseline for projects requiring a scaffold that is inherently inert to GSK3β, thereby mitigating off-target kinase interference in multi-target drug discovery or in vivo model studies.
| Evidence Dimension | GSK3β inhibition (EC50) |
|---|---|
| Target Compound Data | > 300,000 nM |
| Comparator Or Baseline | Active phenylpyridinylmethanol analogs (e.g., BDBM50365606) |
| Quantified Difference | > 300,000 nM vs. IC50 of 31 nM for active analog; > 1,000-fold difference in potency |
| Conditions | Human GSK3β dose-response HTS assay (PubChem AID 434954) |
Why This Matters
This data establishes (2-phenylpyridin-4-yl)methanol as an ideal negative control scaffold for GSK3β assays, a critical attribute for researchers requiring compounds with a validated, minimal kinase inhibition profile.
- [1] BindingDB Entry BDBM70167. Phenyl(pyridin-4-yl)methanol. EC50: >3.00E+5 nM for GSK3beta. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=70167&google=BDBM70167 (Accessed 2025). View Source
